5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Overview
Description
5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O5S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0655696 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Rivaroxaban primarily targets Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a central role in blood coagulation, being activated by both the intrinsic and extrinsic coagulation pathways .
Mode of Action
Rivaroxaban acts as a direct inhibitor of Factor Xa . It binds directly to Factor Xa, thereby effectively blocking the amplification of the coagulation cascade and preventing the formation of thrombus . This inhibition is competitive and affects both free and clot-bound Factor Xa .
Biochemical Pathways
By inhibiting Factor Xa, Rivaroxaban disrupts the coagulation cascade, which leads to a decrease in thrombin generation . This disruption prevents the conversion of fibrinogen to fibrin, ultimately reducing the formation of blood clots .
Pharmacokinetics
Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .
Result of Action
The primary result of Rivaroxaban’s action is a reduction in the risk of venous thromboembolic events (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . It has also been indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .
Action Environment
The action of Rivaroxaban can be influenced by various environmental factors. For instance, certain drugs that modify p-glycoprotein may interact with Rivaroxaban, and modifiers of cytochrome 3A4 may interact with Rivaroxaban .
Biochemical Analysis
Biochemical Properties
Rac-Rivaroxaban targets free and clot-bound Factor Xa and Factor Xa in the prothrombinase complex . It inhibits Factor Xa activity, which can be described by an Emax model, and prothrombin time prolongation by a linear model . The pharmacokinetic profile of rivaroxaban is consistent in healthy subjects and across a broad range of different patient populations studied .
Cellular Effects
Rivaroxaban has a pharmacodynamic effect that is closely correlated with its plasma concentration . It influences cell function by inhibiting Factor Xa activity, leading to a decrease in thrombin generation and thus reducing the formation of fibrin clots .
Molecular Mechanism
Rac-Rivaroxaban exerts its effects at the molecular level by directly inhibiting Factor Xa . Factor Xa plays a central role in blood coagulation and is activated by both the intrinsic and extrinsic coagulation pathways. Factor Xa directly converts prothrombin to thrombin via the prothrombinase complex, leading to fibrin clot formation and activation of platelets by thrombin .
Temporal Effects in Laboratory Settings
Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 h after tablet intake . Elimination of rivaroxaban from plasma occurs with a terminal half-life of 5–9 h in healthy young subjects and 11–13 h in elderly subjects .
Metabolic Pathways
Rivaroxaban has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . It is a substrate of CYP3A4 and P-glycoprotein .
Transport and Distribution
Rivaroxaban is rapidly absorbed and reaches the maximum plasma concentration within 2–4 hours . Its high plasma protein binding (92%–95%) and a mean volume of distribution of 0.62 L/kg suggest that it is widely distributed within cells and tissues .
Properties
IUPAC Name |
5-chloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424135 | |
Record name | Rivaroxaban, Xarelto, BAY 59-7939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482306-32-1 | |
Record name | Rivaroxaban, Xarelto, BAY 59-7939 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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